Piperylone, also known by its chemical identifier PR66, is an organic compound that exhibits various biological activities. It is classified as a piperidine derivative, which is a category of compounds that includes several important pharmacological agents. The compound has garnered attention due to its anti-spasmodic, analgesic, anti-inflammatory, and antipyretic properties, making it a subject of interest in medicinal chemistry and pharmacology .
Piperylone is derived from Piper nigrum, commonly known as black pepper. This plant is well-known for its culinary uses and medicinal properties. The classification of Piperylone places it within the broader category of piperine derivatives, which are known for their diverse pharmacological effects. The molecular formula of Piperylone is C₁₅H₁₉NO, and it has a molecular weight of 285.38 g/mol .
Piperylone can be synthesized through several methods, including:
The synthesis typically requires controlled conditions to ensure the desired product is obtained with high purity. For instance, the condensation reactions may involve the use of catalysts or specific solvents to facilitate the reaction and improve yields.
The molecular structure of Piperylone features a piperidine ring with various substituents that contribute to its biological activity. The compound's structure can be represented as follows:
The structural data can be obtained through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which help confirm the functional groups present in the molecule.
Piperylone undergoes several chemical reactions that are important for its functionality and applications:
The reactivity of Piperylone is influenced by its functional groups, which can participate in electrophilic or nucleophilic reactions depending on the conditions.
The mechanism of action for Piperylone involves its interaction with biological targets within the body. It is believed to exert its pharmacological effects through modulation of neurotransmitter systems and inflammatory pathways:
Experimental studies have demonstrated these effects through in vitro assays measuring cytokine levels and pain response in animal models.
Relevant analyses include melting point determination and solubility tests to characterize its physical properties accurately.
Piperylone has significant potential in scientific research due to its diverse biological activities:
Piperylone (CAS 2531-04-6) emerged as a significant pyrazolone derivative during the mid-20th century’s intensive search for non-opioid analgesics. Synthesized and patented in 1958 by Sandoz AG scientists Ebnöther, Jucker, and Lindenmann, it reflected strategic efforts to enhance the bioactivity of earlier pyrazolone drugs like antipyrine through structural modifications [1] [3]. The compound’s development paralleled post-war pharmaceutical innovations focused on anti-inflammatory agents, with its 1-methylpiperidinyl moiety representing a deliberate shift toward basic nitrogen-containing side chains to improve metabolic stability and tissue penetration [4] [7]. By 1959, comprehensive characterization in Helvetica Chimica Acta detailed its synthesis, physicochemical properties (including pKa values of 5.90 and 9.15), and preliminary pharmacological profiling, cementing its academic relevance as a model compound for neuropharmacological research [1] [4]. Piperylone was later commercialized under the brand name Palerol (or Pelerol), primarily as an antispasmodic and analgesic agent [4] [10], though clinical adoption remained limited compared to contemporaries like phenylbutazone.
Table 1: Key Events in Piperylone’s Early Development
Year | Event | Significance |
---|---|---|
1958 | Patent filed (US 2903460) by Sandoz AG | First disclosure of synthesis and therapeutic claims [3] |
1959 | Publication in Helvetica Chimica Acta (Vol. 42, pp. 1201–1214) | Full chemical characterization and reaction mechanism [1] [3] |
1960s | Inclusion in Pharmaceutical Manufacturing Encyclopedia (3rd Ed.) | Recognition as industrially significant analgesic [1] [2] |
Piperylone served as a pivotal structural bridge between first-generation pyrazolones (e.g., phenazone) and advanced analogues targeting central nervous system (CNS) interactions. Its core innovation lies in the incorporation of a 1-methylpiperidin-4-yl group at the pyrazolone ring’s N-2 position—a radical departure from simpler alkyl/aryl substituents in predecessors [1] [5]. This modification enhanced molecular polarity and enabled ionic interactions with biological targets, evidenced by its dual pKa values (5.90 for the pyrazolone enol, 9.15 for the piperidinyl nitrogen) [4] [9]. Pharmacologically, this conferred simultaneous analgesic, antipyretic, and antispasmodic activities, broadening pyrazolones’ therapeutic scope beyond mere inflammation modulation [5] [10]. Chemically, the 4-ethyl-5-phenyl substitution pattern stabilized the enol-keto tautomer equilibrium, reducing metabolic deactivation risks observed in 3-unsubstituted pyrazolones [6] [8]. Academic studies frequently cite Piperylone to exemplify how lipophilic balance (logP ≈ 2.61) and steric bulk in the C-5 position optimize blood-brain barrier penetration while retaining affinity for peripheral cyclooxygenase isoforms [5] [7].
Table 2: Structural Evolution of Key Pyrazolone Derivatives
Compound | Radical at R₁ | Radical at R₂ | Biological Activity Profile |
---|---|---|---|
Phenazone (1883) | Phenyl | Methyl | Antipyretic, weak analgesic |
Aminophenazone | Dimethylamino | Methyl | Enhanced analgesia, hematotoxicity risks |
Piperylone | Phenyl | 1-Methylpiperidin-4-yl | Analgesic, antipyretic, antispasmodic [10] |
Edaravone (2000s) | - | 3-Methyl-1-phenylpyrazol-5-one | Neuroprotective (ischemic stroke) |
The US Patent 2903460 ("Pyrazolone Derivatives"), granted September 8, 1959, represents the definitive intellectual property milestone for Piperylone [3]. This patent detailed:
Subsequent patents referencing Piperylone (e.g., DE 102005041154) leveraged its scaffold for hybrid molecules targeting neuropathic pain, validating its enduring role as a structural template [6] [10]. The original synthesis remains industrially relevant, cited in Pharmaceutical Substances (Thieme, 2024) for its scalable, catalyst-controlled approach [1] [4].
Table 3: Key Patents Involving Piperylone
Patent No. | Year | Assignee | Key Contributions |
---|---|---|---|
US 2903460 | 1959 | Sandoz AG | Original synthesis, composition of matter claims, and salt forms [3] |
DE 102005041154 | 2007 | Bayer | Piperylone-inspired hybrids for neuropathic pain [6] |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9